molecular formula C14H10ClN3O B1371067 3-Chloro-4-(phthalazin-1-yloxy)aniline CAS No. 1154654-56-4

3-Chloro-4-(phthalazin-1-yloxy)aniline

Cat. No. B1371067
M. Wt: 271.7 g/mol
InChI Key: MVANZAASCRDJTJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(phthalazin-1-yloxy)aniline (3CP1A) is an organic compound with a unique structure that is made up of a benzene ring, an aniline group, and a chloro group. It has a wide range of applications in the scientific research field, including its use as an intermediate in the synthesis of a variety of compounds, its ability to act as a catalyst in a variety of reactions, and its ability to act as an inhibitor in the inhibition of enzymes. In addition, 3CP1A has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Anticancer Activities

  • Novel phthalazine derivatives, including those related to 3-Chloro-4-(phthalazin-1-yloxy)aniline, have been synthesized and tested for anticancer activities. Some analogs showed higher activity against cancer cell lines than cisplatin controls (Li et al., 2006).

Adsorption Properties

  • Chloro derivatives of aniline, including compounds similar to 3-Chloro-4-(phthalazin-1-yloxy)aniline, are used in the production of dyes, pharmaceuticals, and agricultural agents. They have a high accumulation ability and low natural biodegradability. Studies on adsorption equations for these compounds on halloysite adsorbents help understand their environmental impact (Słomkiewicz et al., 2017).

Inhibitor Studies

  • Docking and quantitative structure–activity relationship studies have been conducted on compounds similar to 3-Chloro-4-(phthalazin-1-yloxy)aniline as c-Met kinase inhibitors. These studies help in understanding the molecular features contributing to high inhibitory activity (Caballero et al., 2011).

Phosphodiesterase Inhibition

  • Phthalazine derivatives, including 4-benzylamino-1-chloro-6-substituted phthalazines, have shown inhibitory activity toward phosphodiesterase 5 (PDE5), with some compounds demonstrating potent vasorelaxant effects (Watanabe et al., 1998).

Synthesis and Characterization

  • Practical synthesis processes have been developed for compounds similar to 3-Chloro-4-(phthalazin-1-yloxy)aniline, focusing on robustness and industrial scalability (Qingwen, 2011).

Structural Studies

  • The structural properties of phthalazine compounds, including hydrogen-bonded structures, have been investigated. These studies contribute to the understanding of their physical and chemical behaviors (Gotoh & Ishida, 2011).

properties

IUPAC Name

3-chloro-4-phthalazin-1-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-12-7-10(16)5-6-13(12)19-14-11-4-2-1-3-9(11)8-17-18-14/h1-8H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVANZAASCRDJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2OC3=C(C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(phthalazin-1-yloxy)aniline

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